molecular formula C18H18N2O3 B2413539 N-(5-acetyl-1-allyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl)benzenecarboxamide CAS No. 338774-97-3

N-(5-acetyl-1-allyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl)benzenecarboxamide

Cat. No.: B2413539
CAS No.: 338774-97-3
M. Wt: 310.353
InChI Key: ZWMRWPAQYCKGCU-UHFFFAOYSA-N
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Description

N-(5-acetyl-1-allyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl)benzenecarboxamide is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.353. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Chemical Modifications

  • The compound and its derivatives have been evaluated for biological activities including antibacterial, antifungal, antiviral, and anticancer activities. Notably, specific N-acetyl and 5-methyl derivatives showed minimum inhibitory concentration against herpes simplex virus type-2 and respiratory syncytial virus without toxicity at higher concentrations (Selvam et al., 2004).
  • Modifications in the pyridine moiety of the molecule, like the displacement of the methyl group in position 8 of pyrido[1,2-a]pyrimidine nucleus, were explored to optimize biological properties, particularly to enhance analgesic properties (Ukrainets et al., 2015).

Synthesis and Structural Analysis

  • The synthesis of compounds involving the N-(5-acetyl-1-allyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl)benzenecarboxamide structure has been documented, focusing on the formation of dihydropyrimidine skeleton through ring closure of key intermediates and the installation of pyrimidine ring with amino group (Wanare, 2022).
  • Detailed structural analysis, such as crystal structure determination and hydrogen bonding analysis, has been conducted on related compounds, providing insights into the molecular arrangements and interactions that might influence their biological activities (Kubicki et al., 2000).

Antimicrobial Activities

  • Several studies have synthesized and evaluated derivatives of this compound for their antimicrobial activities. Specific derivatives showed promising activities against various microbial strains, indicating potential therapeutic applications (Abdel-rahman et al., 2002).

Labeling and Tracking

Properties

IUPAC Name

N-(5-acetyl-6-methyl-2-oxo-1-prop-2-enylpyridin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-4-10-20-12(2)15(13(3)21)11-16(18(20)23)19-17(22)14-8-6-5-7-9-14/h4-9,11H,1,10H2,2-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMRWPAQYCKGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1CC=C)NC(=O)C2=CC=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.